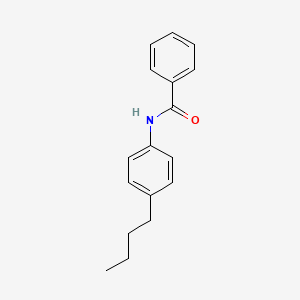

N-(4-butylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-butylphenyl)benzamide is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzamides often target specific enzymes or receptors in the body. The exact target can vary widely depending on the specific structure of the benzamide .

Mode of Action

The mode of action of benzamides depends on their specific targets. They often work by binding to their target and modulating its activity .

Biochemical Pathways

Benzamides can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, metabolic pathways, and gene expression .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzamides can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all affect a benzamide’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects of benzamides depend on their specific targets and mode of action. They can have a wide range of effects, from modulating enzyme activity to affecting cell signaling .

Action Environment

The action, efficacy, and stability of benzamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Actividad Biológica

N-(4-butylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the existing literature on its biological activity, focusing on its insecticidal, fungicidal, and anticancer properties.

Chemical Structure and Properties

This compound belongs to the class of benzamide compounds, characterized by a benzene ring substituted with an amide functional group. The presence of the butyl group enhances its lipophilicity, which may influence its biological activity.

Insecticidal Activity

Recent studies have explored the insecticidal properties of various benzamide derivatives, including this compound. A series of novel benzamides were synthesized and tested against several pests. The results indicated that certain compounds exhibited significant insecticidal activity:

| Compound | Target Pest | Lethal Activity (%) at 500 mg/L |

|---|---|---|

| 14q | Mythimna separate | 70% |

| 14h | Helicoverpa armigera | Not specified |

| 14e | Ostrinia nubilalis | Not specified |

| 14k | Spodoptera frugiperda | Not specified |

These findings suggest that this compound and its analogs could serve as effective insecticides, potentially offering a safer alternative to traditional pesticides due to their selective action against target pests .

Fungicidal Activity

The fungicidal properties of this compound have also been investigated. Compounds with similar structures showed varying degrees of antifungal activity against important plant pathogens. For instance:

| Compound | Target Fungus | Inhibition Rate (%) at 50 mg/L |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8% |

| 14e | Alternaria solani | 50.5% |

| 14n | Gibberella zeae | 55.9% |

These results indicate that this compound may possess significant antifungal properties, making it a candidate for agricultural applications in crop protection .

Anticancer Activity

In addition to its pesticidal properties, this compound has been evaluated for anticancer activity. One study focused on the cytotoxic effects of related compounds on various cancer cell lines:

- Cytotoxicity Assays : The compound was tested against HeLa cells, showing promising results in inhibiting cell proliferation.

- Mechanism of Action : The mechanism behind the anticancer activity is believed to involve apoptosis induction through the modulation of specific signaling pathways.

The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression .

Case Studies and Research Findings

- Insecticidal Efficacy : A study conducted on a range of benzamide derivatives highlighted the effectiveness of this compound against Mythimna separate, indicating a potential for development into a commercial insecticide.

- Fungicidal Performance : Another research effort demonstrated that compounds with similar structures exhibited strong inhibitory effects against Pyricularia oryzae, suggesting that this compound could be part of a new class of fungicides.

- Anticancer Potential : Preliminary data from cytotoxicity tests on cancer cell lines suggest that this compound may inhibit tumor cell growth effectively, warranting further investigation into its therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Gastrointestinal Motility Enhancer

N-(4-butylphenyl)benzamide has been identified as a potential therapeutic agent for enhancing gastrointestinal motility. Research indicates that benzamide derivatives can significantly improve digestive function, making them suitable for treating gastrointestinal disorders. A study demonstrated that compounds similar to this compound exhibited strong colonic contracting effects in animal models, suggesting their utility in developing medications for digestive diseases .

2. Antiviral Activity

Recent investigations into benzamide derivatives have highlighted their potential as antiviral agents. Specifically, compounds structurally related to this compound have shown efficacy against filoviruses such as Ebola and Marburg viruses. These compounds inhibit viral entry into host cells, making them promising candidates for further development as antiviral therapies .

Agricultural Applications

1. Pesticidal Activity

Research has explored the use of benzamide derivatives, including this compound, in agricultural settings due to their insecticidal and fungicidal properties. A series of studies indicated that these compounds could effectively control pest populations while minimizing environmental impact. For instance, certain derivatives demonstrated high larvicidal activity against mosquito larvae and significant fungicidal effects against various plant pathogens .

Material Science

1. Polymer Chemistry

In material science, this compound is being investigated for its potential applications in polymer chemistry. Its unique chemical structure allows it to act as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Research is ongoing to evaluate how these properties can be optimized for specific industrial applications.

Comparative Analysis of Biological Activities

To better understand the biological activities of this compound relative to other compounds, the following table summarizes key findings from various studies:

Case Studies

Case Study 1: Gastrointestinal Motility

A study involving the administration of this compound in beagle dogs showed a marked increase in gastrointestinal motility compared to control groups. The results indicated that this compound could serve as an effective treatment for conditions such as constipation or other gastrointestinal motility disorders .

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that specific benzamide derivatives exhibited EC50 values below 10 µM against both Ebola and Marburg viruses. This highlights the potential of this compound and its analogs in developing antiviral therapies .

Propiedades

IUPAC Name |

N-(4-butylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMQGPQTQGXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.